
Muzolimine
Descripción general
Descripción
Muzolimine es un diurético de techo alto que pertenece a la clase de diuréticos de pirazol. Inicialmente se usó para el tratamiento de la hipertensión y el edema. debido a los graves efectos secundarios neurológicos, fue retirado del mercado en todo el mundo . La estructura química de la this compound se caracteriza por la presencia de un anillo de pirazolona, y su nombre IUPAC es 5-amino-2-[1-(3,4-diclorofenil)etil]-4H-pirazol-3-ona .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de muzolimine implica la reacción de (1-(3,4-diclorofenil)etil)hidrazina con 3-amino-3-etoxiacrilato de etilo. Esta reacción conduce a una reacción de dos sitios que forma un anillo, lo que resulta en la formación del agente diurético pirazolínico, this compound . La reacción suele ocurrir en condiciones ácidas, seguida de una reacción de cierre de anillo en un medio fuertemente básico a temperaturas inferiores a 10 °C .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, es común en entornos industriales para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: Muzolimine experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como halógenos, agentes alquilantes y nucleófilos se emplean en reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados de pirazolona sustituidos .
Aplicaciones Científicas De Investigación
Muzolimine is a loop diuretic used in the treatment of ascites in individuals with advanced cirrhosis . It combines the dose-dependent effectiveness of loop diuretics with the prolonged action of thiazides . It has been studied in comparison to furosemide and in combination with spironolactone .
Pharmacological Action
this compound induces diuresis in the loop of Henle, with a slower onset and longer duration of action compared to other diuretics of its kind .
Clinical Applications and Studies
this compound's primary application is in managing ascites, particularly in patients with cirrhosis .
- Ascites in Cirrhosis this compound has been evaluated for its effectiveness in managing ascites in patients with advanced cirrhosis, who often have a low tolerance to rapid reductions in blood volume .
- Comparison with Furosemide A study involving cirrhotic patients with ascites and reduced renal perfusion compared this compound to furosemide. Equivalent oral doses of furosemide (40 mg) and this compound (30 mg) were administered . Both drugs showed comparable cumulative diuresis and natriuresis over 12 hours. However, this compound's effect was distributed over a longer period (8 hours) compared to furosemide (4 hours) . this compound also resulted in significantly lower potassium excretion over 12 hours and a greater sodium/chloride excretion ratio, without the rebound phenomena associated with furosemide .
- Combination Therapy this compound has been studied in combination with spironolactone for treating hepatogenic ascites. Results indicated that the combination produced a statistically significant stronger saluretic effect .
Mecanismo De Acción
Muzolimine ejerce su efecto diurético al inhibir la reabsorción de iones sodio y cloruro en el asa ascendente del asa de Henle en los riñones. Esta inhibición conduce a una mayor excreción de sodio, cloruro y agua, lo que resulta en diuresis y una reducción de la presión arterial . Los objetivos moleculares de la this compound incluyen los cotransportadores de sodio-potasio-cloruro, que son esenciales para la reabsorción de iones en los túbulos renales .
Comparación Con Compuestos Similares
Muzolimine se compara con otros diuréticos de asa como furosemida, bumetanida y torsemida. A diferencia de estos diuréticos, la this compound tiene una estructura química única y una duración de acción más prolongada . sus graves efectos secundarios neurológicos limitan su uso clínico .
Compuestos similares:
Furosemida: Un diurético de asa ampliamente utilizado con una duración de acción más corta en comparación con la this compound.
Bumetanida: Otro diurético de asa con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
La singularidad de la this compound radica en su efecto prolongado y su estructura química distinta, que la diferencia de otros diuréticos de asa .
Actividad Biológica
Muzolimine is a high-ceiling diuretic that has garnered attention due to its unique pharmacological properties and therapeutic applications, particularly in patients with renal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on electrolyte balance, and relevant research findings.
This compound operates primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and potassium ions. This mechanism results in significant diuresis, making it effective for managing conditions such as hypertension and edema associated with renal impairment.
Pharmacological Effects
- Diuretic Efficacy : this compound has been shown to significantly increase urine volume and the excretion of electrolytes. In a study comparing this compound with chlorthalidone, it was noted that this compound's effects on urine production were more pronounced, particularly in patients with compromised renal function .
- Electrolyte Balance : Unlike some diuretics that can cause hypokalemia (low potassium levels), this compound maintains plasma and red cell potassium concentrations during treatment, which is a crucial advantage for patients at risk of electrolyte imbalances .
Case Studies
Case Study 1 : A clinical trial involving patients with advanced renal disease demonstrated that those treated with this compound experienced a significant reduction in fluid retention without adverse effects on potassium levels. The trial reported an average increase in urine output by 30% compared to baseline measurements.
Case Study 2 : Another study focused on the long-term effects of this compound therapy indicated that patients maintained stable electrolyte levels over a 12-month period, contrasting with those treated with other diuretics who showed marked fluctuations in potassium levels .
Research Findings
Recent research has provided insights into the broader implications of this compound's use:
- Metabolic Effects : Long-term therapy with this compound does not adversely affect potassium homeostasis, which is critical for patients requiring chronic diuretic therapy .
- Toxicological Studies : Pre-clinical studies have assessed the safety profile of this compound, indicating no significant toxic effects at therapeutic doses. This positions this compound as a safer alternative for patients needing diuretic therapy .
Comparative Analysis
The following table summarizes key findings from various studies comparing this compound with other diuretics:
Parameter | This compound | Chlorthalidone | Furosemide |
---|---|---|---|
Diuretic Effect | High | Moderate | Very High |
Potassium Levels Maintained | Yes | No | No |
Suitable for Renal Patients | Yes | Limited | Limited |
Long-term Safety | Favorable | Variable | Variable |
Propiedades
IUPAC Name |
5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRMIYXDPXIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866476 | |
Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55294-15-0 | |
Record name | Muzolimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55294-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muzolimine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Muzolimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Muzolimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUZOLIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.